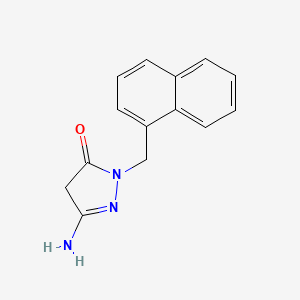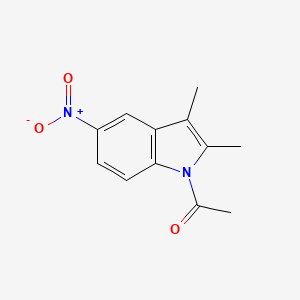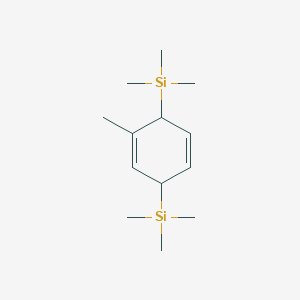
(2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) is an organosilicon compound with the molecular formula C13H26Si2. It is characterized by the presence of a cyclohexadiene ring substituted with a methyl group and two trimethylsilyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) typically involves the reaction of a cyclohexadiene derivative with trimethylsilyl reagents. One common method involves the reaction of 1-methyl-3,6-bis(trimethylsilyl)cyclohexa-1,4-diene with appropriate halides under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for (2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
化学反応の分析
Types of Reactions
(2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted cyclohexadiene compounds. These products are of interest for further chemical transformations and applications .
科学的研究の応用
(2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of organosilicon compounds and functional materials
作用機序
The mechanism of action of (2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) involves its interaction with various molecular targets and pathways. The trimethylsilyl groups can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The cyclohexadiene ring provides a versatile platform for further functionalization and interaction with other molecules .
類似化合物との比較
Similar Compounds
- 1-Methyl-3,6-bis(trimethylsilyl)cyclohexa-1,4-diene
- Trimethoxy(2-methylpropyl)silane
- Dichlorododecylmethylsilane
Uniqueness
(2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) is unique due to its specific substitution pattern on the cyclohexadiene ring, which imparts distinct chemical properties and reactivity. The presence of both a methyl group and two trimethylsilyl groups allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds .
特性
CAS番号 |
18406-93-4 |
|---|---|
分子式 |
C13H26Si2 |
分子量 |
238.52 g/mol |
IUPAC名 |
trimethyl-(2-methyl-4-trimethylsilylcyclohexa-2,5-dien-1-yl)silane |
InChI |
InChI=1S/C13H26Si2/c1-11-10-12(14(2,3)4)8-9-13(11)15(5,6)7/h8-10,12-13H,1-7H3 |
InChIキー |
QOZWKQQNRNOUAR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(C=CC1[Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


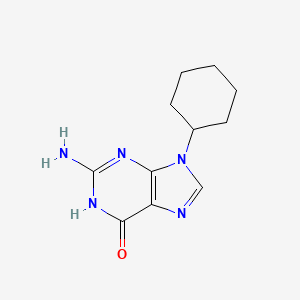

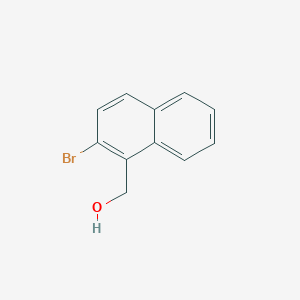
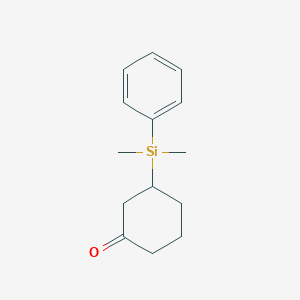

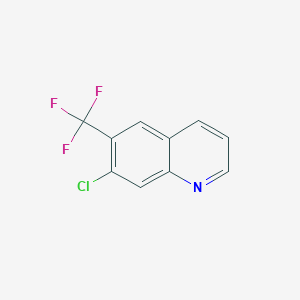



![(1S,3S,5R)-3-((tert-butyldimethylsilyl)oxy)tricyclo[3.2.0.02,7]heptan-6-one](/img/structure/B11873771.png)

![3,6-Dichloro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11873788.png)
